(R)-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate
Description
(R)-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate is a chiral carbamate derivative featuring a pyrrolidine core with an (R)-configured stereocenter. The compound is distinguished by its cyclopropanecarbonyl substituent, which introduces unique steric and electronic properties. This moiety is critical in modulating reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(cyclopropanecarbonyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)14-10-6-7-15(8-10)11(16)9-4-5-9/h9-10H,4-8H2,1-3H3,(H,14,17)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLELTYIKYDOJJD-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Cyclopropane Ring: The cyclopropane ring is usually introduced via a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the Carbamate Group: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically affecting the pyrrolidine ring or the cyclopropane ring.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, ®-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate is explored for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate depends on its specific application
Biological Activity
(R)-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate, a compound with the CAS number 1286207-02-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms, efficacy in various assays, and potential therapeutic applications.
The molecular formula of (R)-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate is C13H22N2O3, with a molecular weight of 254.33 g/mol. The compound is characterized as a white solid and is primarily used in research and development settings .
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly focusing on its inhibitory effects on specific enzymes and its cytotoxicity profiles against different cell lines.
Enzyme Inhibition
One of the primary areas of research involves the compound's role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in numerous cellular processes, including regulation of metabolism, cell differentiation, and apoptosis. Inhibitors of GSK-3β are being investigated for their therapeutic potential in treating conditions such as Alzheimer's disease and diabetes.
In vitro studies have shown that certain derivatives of this compound exhibit significant inhibitory activity against GSK-3β. For instance, compounds structurally related to (R)-tert-butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate demonstrated IC50 values that indicate potent inhibition in cellular assays .
Cytotoxicity Studies
The cytotoxic effects of (R)-tert-butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate have been evaluated using various cancer cell lines. Notably, the compound was tested against human breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), and neuroblastoma (SH-SY5Y) cell lines. Results indicated minimal cytotoxicity at concentrations up to 10 µM, suggesting a favorable safety profile for potential therapeutic applications .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- GSK-3β Inhibition : A study demonstrated that derivatives with specific substituents showed enhanced potency against GSK-3β compared to their parent compounds. The introduction of certain functional groups was crucial for maintaining metabolic stability while improving inhibitory effects .
- Neuroprotective Effects : In neuronal SH-SY5Y cells, (R)-tert-butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate exhibited neuroprotective properties against oxidative stress induced by hydrogen peroxide. This was assessed through viability assays where treated cells showed significantly reduced toxicity compared to untreated controls .
Table 1: Summary of Biological Activity
| Activity Type | Target | IC50 Value (µM) | Cell Lines Tested | Observations |
|---|---|---|---|---|
| Enzyme Inhibition | GSK-3β | Varies | N/A | Potent inhibition observed |
| Cytotoxicity | Various Cancer Cells | >10 | MCF-7, HepG2, SH-SY5Y | Minimal cytotoxic effects |
| Neuroprotection | Neuronal Cells | N/A | SH-SY5Y | Protective against oxidative stress |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between (R)-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate and related compounds:
Key Structural Insights:
- Cyclopropanecarbonyl vs.
- Electron-Donating vs. Electron-Withdrawing Groups: The 2-methoxybenzyl substituent (electron-donating) may improve solubility but reduce oxidative stability relative to the electron-withdrawing cyclopropanecarbonyl group .
- Lipophilicity Trends: The cyclobutyl analog’s lower molecular weight and nonpolar nature suggest higher membrane permeability than the biphenyl derivative, which has a larger aromatic system .
Physicochemical Properties
- Purity: The 4-bromobenzyl compound is available at 95% purity, typical for research-grade intermediates . Higher purity grades may be required for pharmacological studies.
- Storage: Fluorochem-branded analogs (e.g., 4-bromobenzyl) recommend long-term storage under inert conditions, indicating sensitivity to moisture or oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
